![molecular formula C24H32N2O4S B2935750 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 922049-67-0](/img/structure/B2935750.png)

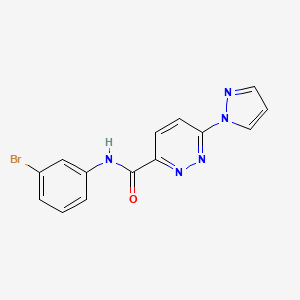

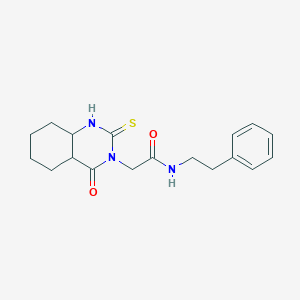

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

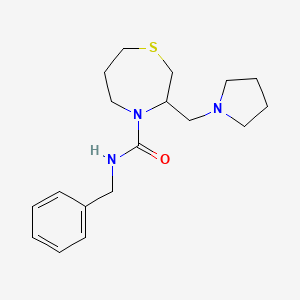

This compound is a complex organic molecule with multiple functional groups. It contains a benzoxazepine ring, which is a seven-membered ring with one oxygen and one nitrogen atom . It also has a benzenesulfonamide group, which is a benzene ring attached to a sulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the benzoxazepine and benzenesulfonamide groups. The benzoxazepine ring is a heterocyclic compound (a ring structure containing atoms of at least two different elements), which can have various effects on the compound’s overall properties .Scientific Research Applications

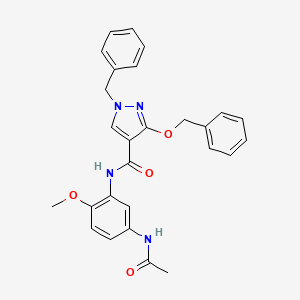

Carbonic Anhydrase Inhibition

A study investigated the role of unprotected primary sulfonamide groups in facilitating ring-forming cascades leading to polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors. These novel class compounds showed strong inhibition of therapeutically relevant human carbonic anhydrases, highlighting their potential in therapeutic applications without focusing on drug use or side effects (Sapegin et al., 2018).

Photophysical Properties and Applications

Another study synthesized and characterized novel fused oxazapolycyclic skeletons, showing strong blue emission in dichloromethane. This research highlights the photophysical properties of these compounds for potential applications in materials science and photodynamic therapy without detailing drug-related aspects (Petrovskii et al., 2017).

Photosensitization for Therapeutic Applications

Research on new zinc phthalocyanine derivatives substituted with novel benzenesulfonamide groups demonstrated high singlet oxygen quantum yield. These properties suggest their utility in photodynamic therapy for cancer treatment, focusing on the compound's photosensitizing capabilities rather than its direct use as a drug (Pişkin et al., 2020).

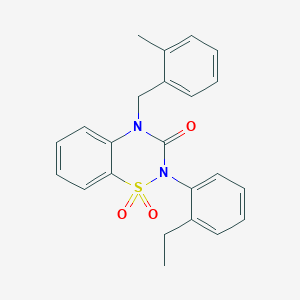

Synthetic Methodologies

A novel one-pot multicomponent synthesis method for tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives was developed. This research provides insight into synthetic chemistry techniques, offering a pathway to creating a variety of compounds for further exploration in scientific research (Shaabani et al., 2010).

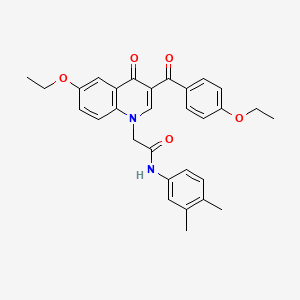

Antimicrobial and Antifungal Agents

Studies on new Schiff bases of sulfa drugs and their metal complexes have shown significant antimicrobial activity, highlighting the potential of these compounds in combating bacterial infections. This research focuses on the antimicrobial properties without discussing their application as drugs (Alyar et al., 2018).

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O4S/c1-8-11-26-20-10-9-19(13-21(20)30-14-24(6,7)23(26)27)25-31(28,29)22-17(4)15(2)12-16(3)18(22)5/h9-10,12-13,25H,8,11,14H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYRXSBTDJPFAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2935670.png)

![3-[5-[(6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B2935674.png)

![(1S,6S,7R)-bicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B2935679.png)

![diethyl 2-{2-nitro-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}malonate](/img/structure/B2935684.png)